molecular formula C18H18O7 B161492 Monomethylsulochrin

Monomethylsulochrin

Cat. No.: B161492
M. Wt: 346.3 g/mol
InChI Key: XJOBKBUGVMLSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Monomethylsulochrin, a potent antibacterial metabolite, has been found to interact with CYP51 , a validated target for the design of new leishmanicidal agents . CYP51 plays a crucial role in sterol biosynthesis, which is essential for the survival and growth of many organisms.

Mode of Action

The mode of action of this compound involves its interaction with CYP51. The enzyme-substrate interaction between this compound and CYP51 has been investigated using molecular docking . This interaction leads to changes in the biological activity of the target, thereby exerting its leishmanicidal effects.

Biochemical Pathways

Sterols are vital components of cell membranes, and disruption of their biosynthesis can lead to detrimental effects on cell viability and function .

Result of Action

This compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 31.25 μg/mL . It also shows leishmanicidal activity against promastigote forms . The ultrastructural alterations in parasites due to this compound were evaluated by transmission electron microscopy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water is relatively low, but it can dissolve in organic solvents such as ethanol and dimethylformamide . This suggests that the compound’s action, efficacy, and stability might be affected by the solvent environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-3-Indoleacrylic acid can be synthesized through the reaction of indole with acrylic acid . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of trans-3-Indoleacrylic acid generally follows similar principles to laboratory synthesis, with optimization for larger scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: trans-3-Indoleacrylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the alpha,beta-unsaturated system to a saturated system.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield saturated carboxylic acids.

Comparison with Similar Compounds

    Indole-3-acetic acid: Another indole derivative with similar structural features but different biological activities.

    Indole-3-butyric acid: Similar in structure but used primarily as a plant growth regulator.

    Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

Uniqueness: trans-3-Indoleacrylic acid is unique due to its specific inhibition of ferroptosis and its role in tryptophan metabolism. Its ability to act as an endogenous ligand for AHR and its involvement in the AHR-ALDH1A3-FSP1-CoQ10 pathway sets it apart from other indole derivatives .

Properties

IUPAC Name

methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOBKBUGVMLSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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